methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate
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Overview
Description
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Iodination: The iodination of the butanoate ester can be carried out using iodine and a suitable oxidizing agent like sodium iodide (NaI) in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Substitution: Formation of substituted butanoate esters.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amine derivative.
Scientific Research Applications
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs.
Material Science: Employed in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Utilized in the study of enzyme mechanisms and protein modifications due to its ability to introduce specific functional groups.
Mechanism of Action
The mechanism of action of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate depends on the specific reactions it undergoes. For example:
Substitution Reactions: The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center.
Deprotection Reactions: The Boc group is cleaved under acidic conditions, releasing carbon dioxide and forming the free amine.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-amino-3-iodobutanoate: Lacks the Boc protecting group, making it more reactive but less stable.
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-chlorobutanoate: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate is unique due to the presence of both the Boc protecting group and the iodine atom. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
402726-59-4 |
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Molecular Formula |
C10H18INO4 |
Molecular Weight |
343.16 g/mol |
IUPAC Name |
methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H18INO4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,12,14)/t6?,7-/m0/s1 |
InChI Key |
DJTBBPUINKPGDR-MLWJPKLSSA-N |
Isomeric SMILES |
CC([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)I |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)I |
Purity |
95 |
Origin of Product |
United States |
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